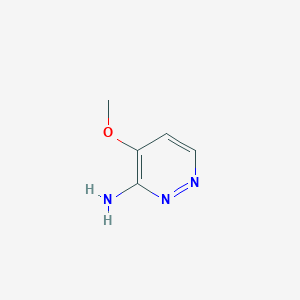
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone typically involves the following steps:
Thiazole Synthesis: The starting material, 4-methylthiazole-2-thiol, is synthesized through the reaction of thiourea with chloroacetic acid in the presence of a base.
Piperidine Derivative Formation: The thiol group of 4-methylthiazole-2-thiol is then reacted with piperidine-4-carboxaldehyde to form the corresponding thioether.
Ketone Formation: The thioether is further oxidized to produce the final compound, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Types of Reactions:
Oxidation: The thiol group in 4-methylthiazole-2-thiol can be oxidized to form a disulfide or sulfonic acid derivatives.
Reduction: The ketone group in the final compound can be reduced to form the corresponding alcohol.
Substitution: The thioether group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, or iodine.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides, amines, or thiols in the presence of a base.
Major Products Formed:
Disulfides or sulfonic acids from oxidation.
Alcohols from reduction.
Substituted thioethers from nucleophilic substitution.
Scientific Research Applications
Medicinal Chemistry: This compound has shown potential as an anti-inflammatory, analgesic, and antimicrobial agent. Its thiazole core is known for its biological activity, making it a candidate for drug development.
Agriculture: Thiazole derivatives are used in the synthesis of herbicides and pesticides due to their ability to inhibit plant growth and microbial activity.
Materials Science: The compound's unique chemical structure can be utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone exerts its effects involves interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context and the specific application.
Comparison with Similar Compounds
2-Acetyl-4-methylthiazole
(4-Methylthiazol-2-yl)methanamine
Piperidine derivatives
Uniqueness: 1-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone stands out due to its specific structural features, such as the presence of both thiazole and piperidine moieties. This combination provides unique chemical and biological properties that differentiate it from other thiazole derivatives.
Properties
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS2/c1-9-7-16-12(13-9)17-8-11-3-5-14(6-4-11)10(2)15/h7,11H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKCNOYTYDZBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953802.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluoro-3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2953804.png)
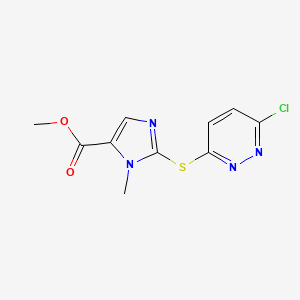
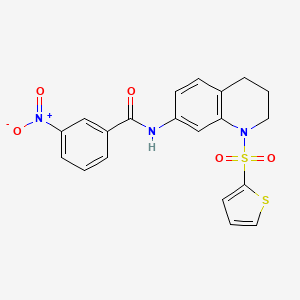
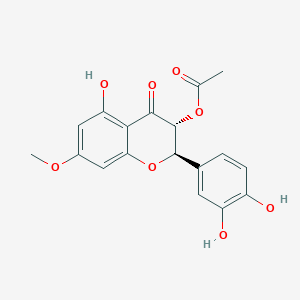
![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![3,4-dimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2953812.png)
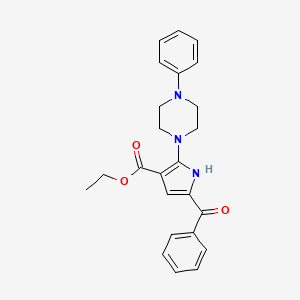
![3-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B2953815.png)
![N-benzyl-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2953816.png)


